molecular formula C9H18O5 B11752568 (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol

Cat. No.: B11752568
M. Wt: 206.24 g/mol
InChI Key: GGSGGXYXAMNEQO-OFPUPOEVSA-N
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Description

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol is a chemical compound with a complex stereochemistry. It belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. This compound is characterized by the presence of three methoxy groups and one methyl group attached to the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol typically involves the use of starting materials that contain the necessary functional groups. The synthetic route may include steps such as protection and deprotection of hydroxyl groups, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but with adjustments to accommodate larger volumes and ensure cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action .

Biological Activity

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol is a chemical compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups which contribute to its biological activity. Its molecular formula is C11H16O5C_{11}H_{16}O_5 with a molecular weight of approximately 232.24 g/mol. The presence of methoxy groups enhances its solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells. In vitro studies demonstrate that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Neuroprotective Effects

The compound has shown promise in neuroprotection. A study highlighted its ability to inhibit neuroinflammation mediated by the NLRP3 inflammasome pathway. This pathway is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By downregulating pro-inflammatory cytokines like IL-1β and IL-18, this compound may help alleviate neuroinflammatory processes .

Anti-inflammatory Activity

In addition to its neuroprotective effects, the compound has demonstrated anti-inflammatory properties in various models. It has been observed to reduce the expression of inflammatory markers in cell lines treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of NLRP3 Inflammasome : The compound's ability to inhibit the NLRP3 inflammasome suggests a mechanism by which it may reduce inflammation and cell death in neurodegenerative diseases.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Modulation of Cytokine Production : By affecting cytokine levels such as IL-1β and TNF-alpha, it can influence inflammatory responses.

Study on Neuroprotection

A significant study examined the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of inflammation showed that administration of this compound led to a marked decrease in paw edema and inflammatory cytokine levels. This suggests potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol

InChI

InChI=1S/C9H18O5/c1-5-6(10)7(11-2)8(12-3)9(13-4)14-5/h5-10H,1-4H3/t5-,6-,7+,8+,9+/m0/s1

InChI Key

GGSGGXYXAMNEQO-OFPUPOEVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)OC)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)OC)O

Origin of Product

United States

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